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A new investigational agent, BMS-986458, has demonstrated significant efficacy in preclinical

models of rituximab-resistant non-Hodgkin lymphoma (NHL). By degrading B-cell lymphoma 6

(BCL6), a key protein implicated in lymphoma cell survival and proliferation, BMS-986458

upregulates CD20 expression on the surface of lymphoma cells, thereby restoring sensitivity to

rituximab, a cornerstone of NHL therapy.

This guide provides a comprehensive comparison of the efficacy of BMS-986458 alone and in

combination with anti-CD20 antibodies in rituximab-resistant models, supported by available

preclinical data. It is intended for researchers, scientists, and drug development professionals

interested in emerging therapies for relapsed and refractory lymphomas.

Mechanism of Action: Restoring a Lost Target
Rituximab resistance is a significant clinical challenge, often associated with the

downregulation of its target, the CD20 antigen, on the surface of malignant B-cells. BMS-

986458 is a first-in-class, orally bioavailable, bifunctional cereblon-dependent ligand-directed

degrader (LDD) of BCL6.[1][2] BCL6 acts as a transcriptional repressor, and its degradation by

BMS-986458 leads to the modulation of a regulon associated with cell-cycle checkpoints, anti-

proliferative signaling, and, crucially, the interferon response pathway.[1][2] A key component of

this regulon is the repression of the MS4A1 gene, which encodes the CD20 protein. By

degrading BCL6, BMS-986458 effectively removes this repression, leading to a significant

increase in CD20 transcription and surface expression.[1][2]
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This mechanism directly addresses a primary driver of rituximab resistance. Preclinical studies

have shown that treatment with BMS-986458 can lead to up to a 20-fold increase in CD20

surface expression on diffuse large B-cell lymphoma (DLBCL) cell lines within 72 hours.[1][2]

This restoration of CD20 levels is hypothesized to re-sensitize resistant lymphoma cells to the

therapeutic effects of rituximab, including antibody-dependent cellular cytotoxicity (ADCC) and

complement-dependent cytotoxicity (CDC).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://ashpublications.org/blood/article/144/Supplement%201/957/531358/BMS-986458-a-Potential-First-in-Class-Highly
https://www.researchgate.net/publication/386496429_BMS-986458_a_Potential_First-in-Class_Highly_Selective_Potent_and_Well_Tolerated_BCL6_Ligand_Directed_Degrader_LDD_Demonstrates_Multi-Modal_Anti-Tumor_Efficacy_for_the_Treatment_of_B-Cell_Non-Hodgkin'
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lymphoma Cell
BMS-986458

Cereblon (CRBN)
E3 Ubiquitin Ligase

 binds

BCL6

 binds

 forms ternary complex Ubiquitin

 recruits

Proteasome

 targeted for degradation

MS4A1 Gene
(encodes CD20)

 represses

 ubiquitinates

CD20 mRNA

 transcription

CD20 Protein

 translation

Cell Surface

 expressed on

ADCC/CDC
(Cell Death)

 mediates

Rituximab

 binds to

Click to download full resolution via product page

Caption: Mechanism of BMS-986458 in overcoming rituximab resistance.
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Preclinical Efficacy in Rituximab-Resistant Models
The synergistic anti-tumor effect of BMS-986458 and anti-CD20 agents has been

demonstrated in various preclinical models, including in vitro cell lines, in vivo cell line-derived

xenografts (CDX), and patient-derived xenografts (PDX) from relapsed/refractory DLBCL.

In Vitro Studies
BMS-986458 has shown broad anti-tumor effects in a large panel of BCL6-expressing NHL cell

lines, with activity observed in 80% of the lines tested.[1][2] The key finding relevant to

rituximab resistance is the substantial upregulation of CD20 expression following treatment with

BMS-986458.

Cell Line Type Treatment Duration Result

Diffuse Large B-cell

Lymphoma (DLBCL)
BMS-986458 72 hours

Up to 20-fold increase

in CD20 surface

expression[1][2]

In Vivo Studies
The combination of oral BMS-986458 with an anti-CD20 agent has demonstrated profound

anti-tumor activity in in vivo models of relapsed/refractory DLBCL.

Model Type Treatment Outcome

Cell Line-Derived Xenograft

(CDX)
BMS-986458 (oral, once daily)

Deep and sustained BCL6

degradation, leading to tumor

regression and a significant

survival benefit[1][2]

Patient-Derived Xenograft

(PDX) of R/R DLBCL

BMS-986458 + Anti-CD20

Agent

Tumor regression and a high

percentage of tumor-free

animals (<70%) without

associated body weight loss[1]

[2]
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These in vivo studies confirm that the cell-intrinsic anti-tumor activity of BCL6 degradation by

BMS-986458 is significantly enhanced when combined with an anti-CD20 antibody, leading to

durable responses.

Clinical Development
BMS-986458 is currently being evaluated in a Phase 1/2 clinical trial (NCT06090539) as a

single agent and in combination with anti-lymphoma agents, including rituximab, in participants

with relapsed/refractory non-Hodgkin lymphomas. Preliminary results from the monotherapy

arm in heavily pre-treated NHL patients have shown promising efficacy.

Patient Population Treatment
Overall Response
Rate (ORR)

Complete
Response Rate
(CRR)

Heavily Pre-treated

NHL

BMS-986458

Monotherapy
65% 21%

- Diffuse Large B-cell

Lymphoma (DLBCL)

BMS-986458

Monotherapy
54% 7%

- Follicular Lymphoma

(FL)

BMS-986458

Monotherapy
80% 40%

While data for the combination with rituximab from this trial is not yet fully available, the strong

preclinical rationale and promising monotherapy results support the continued investigation of

this combination.

Experimental Protocols
Detailed experimental protocols from the primary research are not yet publicly available.

However, based on standard methodologies in the field, the following outlines the likely

approaches used in the preclinical evaluation of BMS-986458.

In Vitro CD20 Upregulation Assay
Cell Culture: DLBCL cell lines, including models known to have low or negative CD20

expression, would be cultured in appropriate media.
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Treatment: Cells would be treated with a dose range of BMS-986458 or vehicle control for

various time points (e.g., 24, 48, 72 hours).

Flow Cytometry: Following treatment, cells would be stained with a fluorescently labeled anti-

CD20 antibody and analyzed by flow cytometry to quantify the percentage of CD20-positive

cells and the mean fluorescence intensity, which correlates with the level of CD20

expression.

In Vivo Xenograft Model of Rituximab-Resistant
Lymphoma

Model Establishment: Rituximab-resistant lymphoma cell lines would be subcutaneously or

intravenously injected into immunocompromised mice. Tumor growth would be monitored

until tumors reach a specified size.

Treatment Groups: Mice would be randomized into several treatment groups: vehicle control,

BMS-986458 alone, rituximab alone, and the combination of BMS-986458 and rituximab.

Dosing: BMS-986458 would be administered orally, likely on a daily schedule. Rituximab

would be administered intravenously or intraperitoneally, typically on a weekly schedule.

Efficacy Endpoints: Tumor volume would be measured regularly. At the end of the study,

tumors would be excised and weighed. Survival would also be monitored as a primary

endpoint.

Pharmacodynamic Analysis: Tumor and blood samples would be collected to assess BCL6

degradation and CD20 expression levels by methods such as Western blot,

immunohistochemistry, or flow cytometry.
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Caption: Preclinical experimental workflow for evaluating BMS-986458.

Alternative Approaches and Competitive Landscape
The landscape of therapies for rituximab-resistant NHL is evolving. Other approaches include:
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Next-generation anti-CD20 monoclonal antibodies: Obinutuzumab has shown efficacy in

rituximab-refractory indolent NHL.

Antibody-drug conjugates: Polatuzumab vedotin, targeting CD79b, is approved in

combination with bendamustine and rituximab for relapsed/refractory DLBCL.

Bispecific antibodies: Mosunetuzumab and glofitamab, which engage both CD20 on B-cells

and CD3 on T-cells, have shown high response rates in heavily pretreated follicular

lymphoma and DLBCL.

CAR T-cell therapy: Axicabtagene ciloleucel, tisagenlecleucel, and lisocabtagene maraleucel

are approved for relapsed/refractory large B-cell lymphomas.

Other BCL6 inhibitors/degraders: Several other small molecule inhibitors and degraders of

BCL6 are in earlier stages of development.

BMS-986458's unique mechanism of re-sensitizing tumors to rituximab offers a potentially

complementary approach to these existing and emerging therapies. Its oral bioavailability is

also a significant potential advantage.

Conclusion
BMS-986458 represents a promising novel strategy for the treatment of rituximab-resistant

non-Hodgkin lymphoma. By degrading BCL6 and subsequently upregulating CD20 expression,

it has the potential to restore the efficacy of a widely used and effective anti-lymphoma agent.

The strong preclinical data demonstrating synergy with anti-CD20 antibodies, coupled with

encouraging early clinical activity as a monotherapy, provides a solid foundation for its

continued development in combination regimens for patients with relapsed and refractory

disease. Further clinical data will be crucial to fully define the role of this innovative therapeutic

approach in the management of NHL.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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